4-((4-(氨甲基)苄基)氧基)-6-氯嘧啶-2-胺

描述

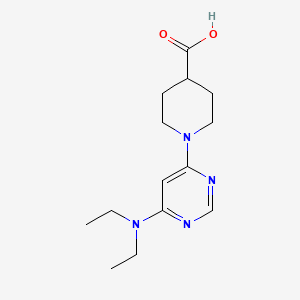

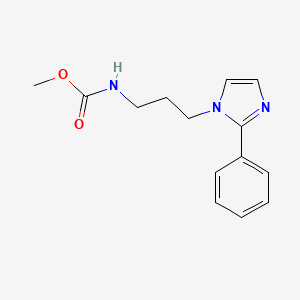

“4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine” is a chemical compound with a molecular weight of 230.27 . It is also known as BC-NH2 and is a self-labeling protein derived from human O6-alkylguanine-DNA-alkyltransferase . Instead of benzylguanine derivatives, it is engineered to react with benzylcytosine derivatives. It can be used as a protein tag for tagging your protein of interest (POI) .

Molecular Structure Analysis

The molecular formula of this compound is C12H14N4O . The InChI code is 1S/C12H14N4O/c13-7-9-1-3-10(4-2-9)8-17-12-15-6-5-11(14)16-12/h1-4,7H,5-6,14H2,(H3,15,16,17,18,19) . For the exact molecular structure, you may refer to the chemical databases with the provided CAS number .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.27 . It is recommended to store it at 2-8°C . More detailed physical and chemical properties are not available from the current sources.

科学研究应用

芳基亚甲基呋喃酮:与 C 和 N 亲核试剂的反应

这篇综述介绍了 3H-呋喃-2-酮的芳基亚甲基衍生物与 C-、N-、N,N- 和 N,O-亲核试剂以及杂环系列胺的反应数据。它表明反应方向取决于初始试剂的结构、亲核试剂的强度和反应条件。获得了广泛的非环状、环状和杂环化合物,包括酰胺、吡咯酮、苯并呋喃等,显示了这些化合物在合成各种化学结构方面的多功能性 (Kamneva, Anis’kova, & Egorova, 2018)。

用于降解含氮化合物的先进氧化工艺

这篇综述重点介绍了使用高级氧化工艺 (AOP) 降解含氮化合物,包括芳香胺和脂肪胺。它讨论了不同 AOP 的效率、降解机制以及各种参数对降解过程的影响。这项研究对于理解如何有效最小化有害含氮化合物对环境的影响至关重要 (Bhat & Gogate, 2021)。

新型取代化合物的合成和结构性质

本文讨论了新型取代的 2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮的合成和结构性质。它探讨了三氯醛与取代苯胺的反应以及导致这些化合物的后续处理。该研究通过高分辨率光谱和从头算计算深入了解了观察到的产物的构象。这项研究有助于理解化学上有趣化合物的合成途径和结构分析 (Issac & Tierney, 1996)。

茚三酮反应在氨基酸和蛋白质分析中的应用

本文综述了茚三酮反应在各种科学领域中分析氨基酸、肽和蛋白质中的应用。茚三酮反应是检测伯氨基的关键分析工具,其多功能性通过在农业、临床和生化研究中的应用得到强调。该综述整合了关于茚三酮反应的文献,强调了它们在分析化学和生物化学中的重要性 (Friedman, 2004)。

作用机制

Target of Action

The primary targets of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play a crucial role in the nervous system. Cholinesterases are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning. MAO B is an enzyme that breaks down dopamine, another neurotransmitter that is involved in mood regulation and motor control .

Mode of Action

4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine interacts with its targets by inhibiting their activity. By inhibiting the activity of cholinesterases and MAO B, this compound increases the levels of acetylcholine and dopamine in the brain . This can lead to improved memory and learning, as well as improved mood and motor control .

Biochemical Pathways

The inhibition of cholinesterases and MAO B by 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine affects several biochemical pathways. Increased acetylcholine levels can enhance cholinergic neurotransmission, which is involved in memory and learning. Increased dopamine levels can enhance dopaminergic neurotransmission, which is involved in mood regulation and motor control .

Result of Action

The molecular and cellular effects of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine’s action are an increase in the levels of acetylcholine and dopamine in the brain. This can lead to improved memory and learning, as well as improved mood and motor control .

安全和危害

属性

IUPAC Name |

4-[[4-(aminomethyl)phenyl]methoxy]-6-chloropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O/c13-10-5-11(17-12(15)16-10)18-7-9-3-1-8(6-14)2-4-9/h1-5H,6-7,14H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXBBTCFFCOXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)COC2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

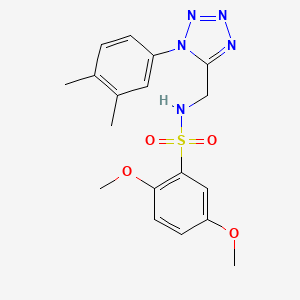

![2,2'-(3,9-dimethyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetamide](/img/structure/B2575895.png)

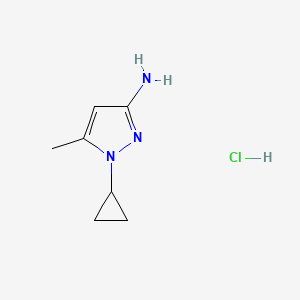

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2575896.png)

![ethyl 1-{2-[5-(ethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1(2H)-pyridinyl]ethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2575898.png)

![2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575903.png)

![2-chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide](/img/structure/B2575904.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2575905.png)